
Lonafarnib metabolite A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lonafarnib metabolite A is a derivative of lonafarnib, a farnesyltransferase inhibitor. Lonafarnib is primarily used to treat Hutchinson-Gilford Progeria Syndrome and other progeroid laminopathies by inhibiting the farnesylation of proteins such as progerin . This compound is one of the oxidative metabolites formed during the metabolism of lonafarnib in the human body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lonafarnib metabolite A involves the oxidation of lonafarnib. This process is typically carried out using human liver microsomes, which contain cytochrome P450 enzymes responsible for the oxidative metabolism . The reaction conditions include incubation of lonafarnib with human liver microsomes under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound is not commonly practiced due to its nature as a metabolite rather than a primary therapeutic agent. the production of lonafarnib itself involves complex organic synthesis techniques, including multiple steps of chemical reactions and purification processes .
化学反応の分析
Types of Reactions
Lonafarnib metabolite A undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this compound from lonafarnib.
Reduction: Potential reduction reactions can occur under specific conditions, although less common.
Substitution: Substitution reactions may occur depending on the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Human liver microsomes containing cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride under controlled conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major product formed from the oxidation of lonafarnib is this compound. Other minor oxidative metabolites include M1, M2, and M3 .
科学的研究の応用
Lonafarnib metabolite A has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and the role of cytochrome P450 enzymes in drug metabolism.
Biology: Investigating the biological effects of lonafarnib and its metabolites on cellular processes.
Industry: Developing improved farnesyltransferase inhibitors based on the metabolic profile of lonafarnib.
作用機序
Lonafarnib metabolite A exerts its effects by inhibiting farnesyltransferase, an enzyme responsible for the farnesylation of proteins such as progerin . By preventing farnesylation, this compound reduces the accumulation of progerin and other farnesylated proteins in the inner nuclear membrane, thereby improving cellular function and reducing symptoms of progeroid laminopathies .
類似化合物との比較
Similar Compounds
Tipifarnib: Another farnesyltransferase inhibitor used in oncology.
SCH 66336: A compound similar to lonafarnib with farnesyltransferase inhibitory activity.
Uniqueness
Lonafarnib metabolite A is unique due to its specific formation as a metabolite of lonafarnib and its role in the metabolic pathway of the drug. Unlike other farnesyltransferase inhibitors, lonafarnib and its metabolites have shown significant efficacy in treating progeroid laminopathies .
特性
CAS番号 |
817202-01-0 |
|---|---|
分子式 |
C27H31Br2ClN4O3 |
分子量 |
654.8 g/mol |
IUPAC名 |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-2-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C27H31Br2ClN4O3/c28-19-11-18-2-1-17-12-20(30)13-21(29)24(17)25(26(18)32-14-19)16-4-6-33(7-5-16)22(35)9-15-3-8-34(27(31)37)23(36)10-15/h11-16,23,25,36H,1-10H2,(H2,31,37)/t15?,23?,25-/m1/s1 |
InChIキー |
VBSBBUQCVIVHQU-HLWXRLHASA-N |
異性体SMILES |
C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |
正規SMILES |
C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


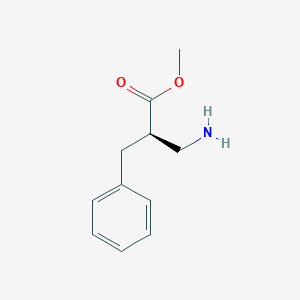
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)


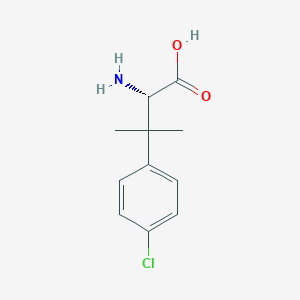
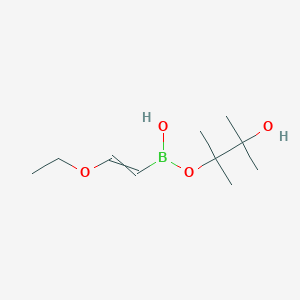
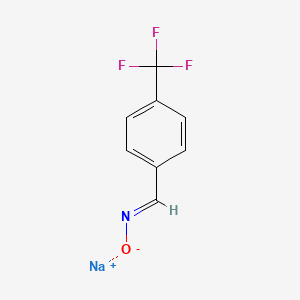

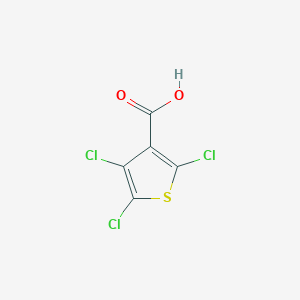
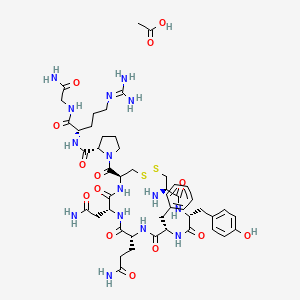

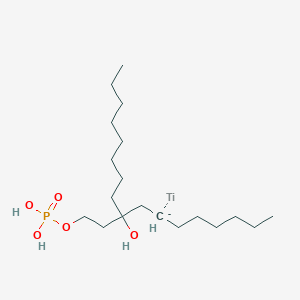
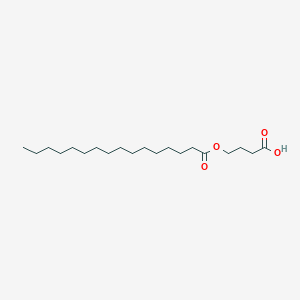
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)
